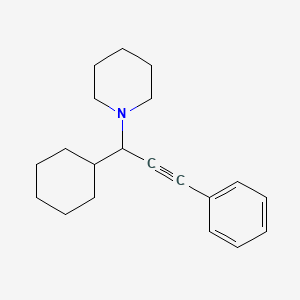
Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a cyclohexyl group, a phenyl group, and a propynyl group attached to the piperidine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-cyclohexyl-3-phenyl-2-propynyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, such as the NMDA receptor, leading to the modulation of neurotransmitter release and neuronal activity. This interaction can result in various pharmacological effects, including analgesia and sedation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): A well-known analog with similar structural features but different pharmacological properties.
Ketamine: Shares some structural similarities and is used as an anesthetic and analgesic.
Methoxetamine (MXE): Another analog with similar effects on the central nervous system.
Uniqueness
Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
615253-65-1 |
|---|---|
Formule moléculaire |
C20H27N |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(1-cyclohexyl-3-phenylprop-2-ynyl)piperidine |
InChI |
InChI=1S/C20H27N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-13,16-17H2 |
Clé InChI |
YZJMMLXGEMRFHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C#CC2=CC=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


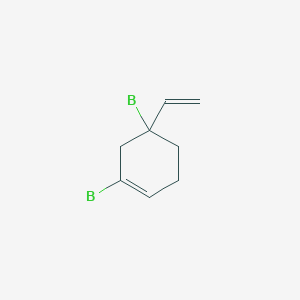
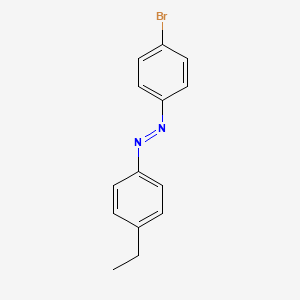
![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)
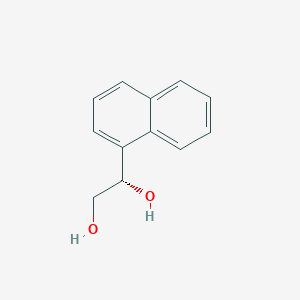
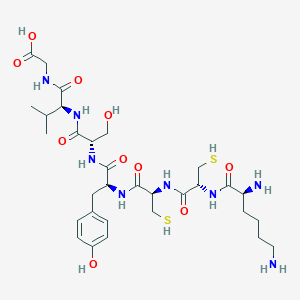
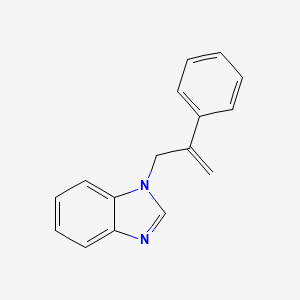

![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
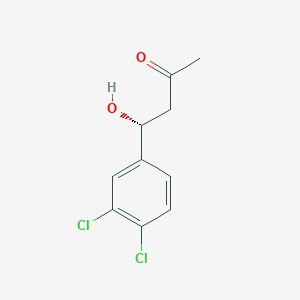
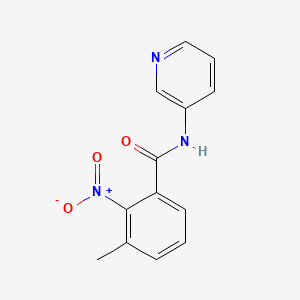
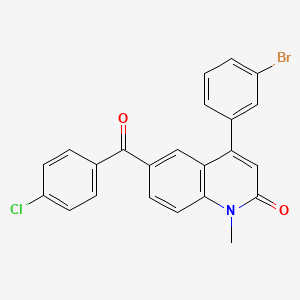
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
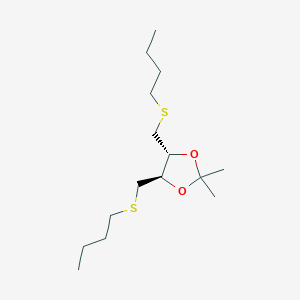
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
